

HPLC analytical method for Methyclothiazide quantification

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Compound of Interest

Compound Name: Methyclothiazide

CAS No.: 96783-15-2

Cat. No.: B7822088

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An Application Note for the Quantification of **Methyclothiazide** using a Validated Stability-Indicating RP-HPLC Method

Abstract

This document details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of **Methyclothiazide** in bulk drug substances and pharmaceutical dosage forms. **Methyclothiazide** is a thiazide diuretic used in the management of hypertension and edema.[1][2] Ensuring the potency and purity of this active pharmaceutical ingredient (API) is critical for drug safety and efficacy, necessitating a reliable analytical method for quality control. The described isocratic method is simple, precise, accurate, and stability-indicating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4]

Principle of the Method

The method is based on reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture. **Methyclothiazide**, being a moderately nonpolar molecule, is separated from polar excipients and potential degradation products

based on its differential partitioning between the stationary and mobile phases. An acidic mobile phase is employed to suppress the ionization of the sulfonamide groups in **Methyclothiazide**, which ensures good retention and symmetrical peak shape. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a certified reference standard, using UV detection at a wavelength of maximum absorbance.

Instrumentation, Reagents, and Materials

- Instrumentation:
 - HPLC system equipped with an isocratic pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
 - Chromatographic data acquisition and processing software.
 - Analytical balance (accurate to ± 0.01 mg).
 - Ultrasonic bath.
 - pH meter.
- Reagents and Chemicals:
 - **Methyclothiazide** Reference Standard (USP grade or equivalent, with known purity).
 - Acetonitrile (HPLC grade).
 - Potassium Dihydrogen Phosphate (KH_2PO_4) (Analytical grade).
 - Orthophosphoric Acid (OPA) (Analytical grade).
 - Water (HPLC grade, obtained from a water purification system).
- Materials:
 - Volumetric flasks (Class A).
 - Pipettes (Class A).

- Syringe filters (0.45 μm , nylon or PVDF).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below. These parameters were established to provide optimal separation and peak symmetry for **Methyclothiazide**.

Parameter	Condition
Column	C18 ODS Inertsil (150 mm x 4.6 mm, 5 μm particle size) or equivalent.[5]
Mobile Phase	25 mM Potassium Dihydrogen Phosphate Buffer : Acetonitrile (75:25, v/v). pH adjusted to 3.5 with OPA.[5]
Flow Rate	1.0 mL/min.[6]
Detection	UV at 265 nm.[7]
Injection Volume	20 μL . [5]
Column Temperature	30°C.[8]
Run Time	Approximately 10 minutes.

Experimental Protocols

Protocol 1: Preparation of Solutions

- Buffer Preparation (25 mM KH_2PO_4):
 - Accurately weigh 3.4 g of Potassium Dihydrogen Phosphate and dissolve it in 1000 mL of HPLC-grade water.
 - Adjust the pH of the solution to 3.5 ± 0.05 using dilute Orthophosphoric Acid.[5]
- Mobile Phase Preparation:

- Mix the prepared buffer and Acetonitrile in a 75:25 (v/v) ratio. For example, combine 750 mL of buffer with 250 mL of Acetonitrile.
- Degas the mobile phase for at least 15 minutes in an ultrasonic bath or by vacuum filtration to remove dissolved gases, which can cause baseline noise and interfere with pump operation.
- This mixture also serves as the diluent for standard and sample preparations to ensure compatibility.
- Standard Stock Solution (500 µg/mL):
 - Accurately weigh approximately 25 mg of the **Methyclothiazide** Reference Standard into a 50 mL volumetric flask.
 - Add about 30 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
 - Allow the solution to cool to room temperature, then dilute to the mark with the diluent and mix thoroughly.
- Working Standard Solution (50 µg/mL):
 - Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
 - Dilute to the mark with the diluent and mix thoroughly. This concentration is suitable for assay calculations and system suitability checks.

Protocol 2: Sample Preparation (from Tablets)

This protocol ensures the complete extraction of **Methyclothiazide** from the tablet matrix.^[9]

- Weigh and finely powder no fewer than 20 **Methyclothiazide** tablets to create a homogenous sample.
- Accurately weigh a portion of the powder equivalent to approximately 25 mg of **Methyclothiazide** and transfer it to a 50 mL volumetric flask.
- Add approximately 30 mL of diluent.

- Sonicate the flask for 15 minutes to facilitate the complete dissolution of the API from the excipients.[6]
- Allow the solution to cool to room temperature, then dilute to the mark with the diluent and mix well. This creates the sample stock solution.
- Filter a portion of this solution through a 0.45 µm syringe filter, discarding the first 2-3 mL of the filtrate to prevent dilution errors from filter adsorption.
- Accurately dilute 10.0 mL of the filtered solution into a 100 mL volumetric flask with the diluent and mix. The final target concentration should be within the linear range of the method (e.g., 50 µg/mL).

System Suitability and Method Validation

Before any sample analysis, the chromatographic system must be verified to be "fit for purpose" through System Suitability Testing (SST).[10] The entire method is then validated according to ICH guidelines to ensure its performance characteristics are understood and documented.[3][4][11]

Protocol 3: System Suitability Testing (SST)

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Make five replicate injections of the Working Standard Solution (50 µg/mL).
- Evaluate the following parameters against the acceptance criteria. The analysis can only proceed if all SST criteria are met.

SST Parameter	Acceptance Criteria	Rationale
Tailing Factor (T)	$T \leq 2.0$	Measures peak symmetry.[12]
Theoretical Plates (N)	$N \geq 2000$	Measures column efficiency. [12]
% RSD of Peak Areas	Not More Than (NMT) 2.0% for replicate injections.[13]	Demonstrates system precision.
% RSD of Retention Times	NMT 1.0% for replicate injections.	Indicates the stability of the pump flow.

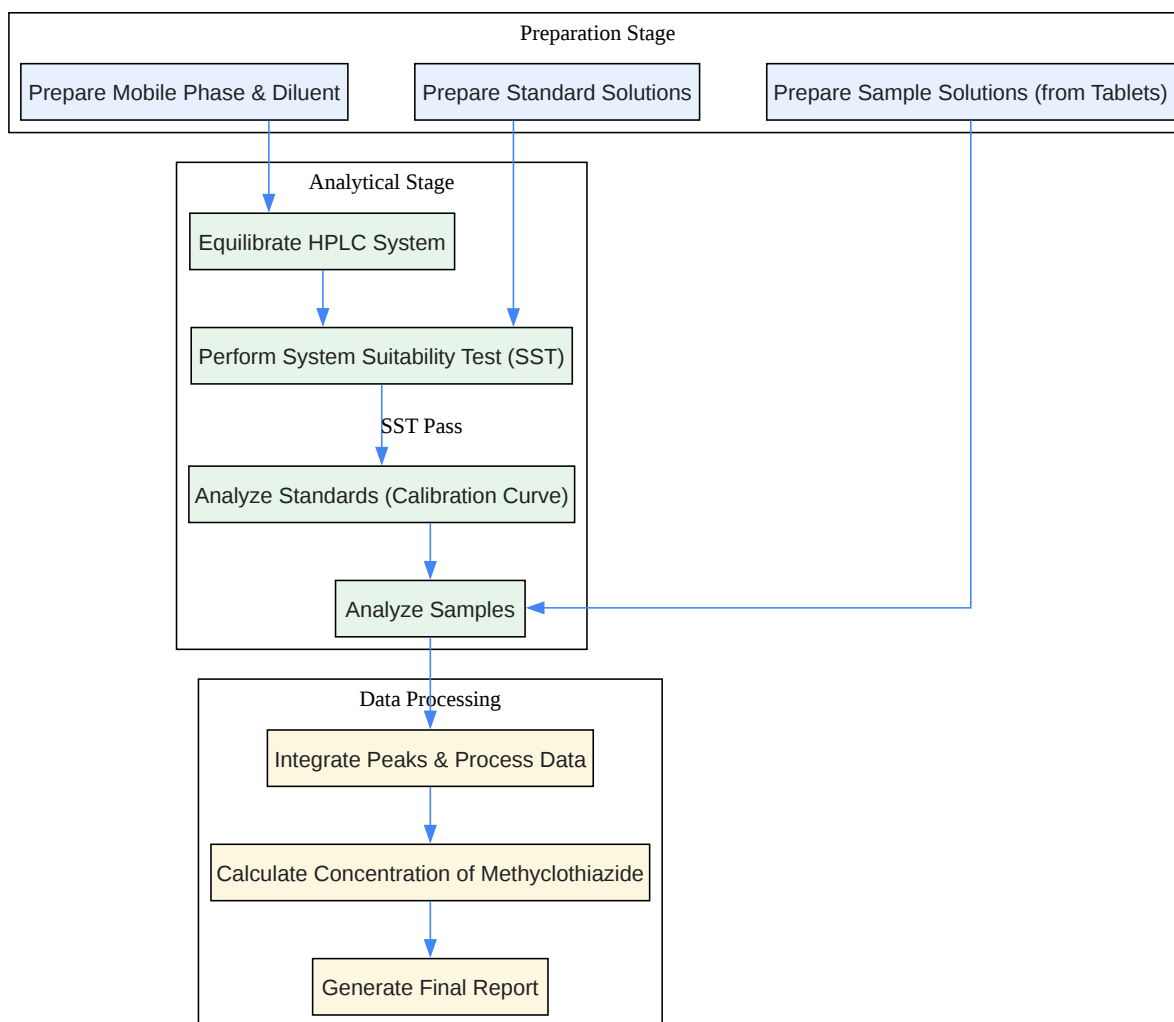
Method Validation Summary

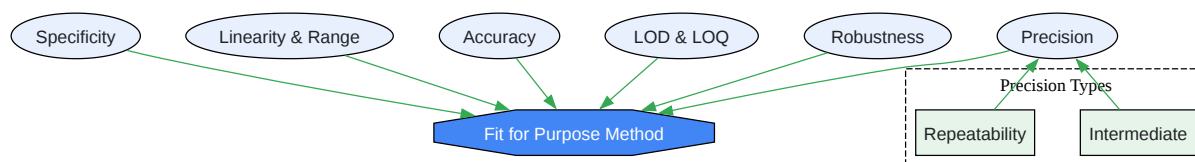
The analytical method must be validated to demonstrate its suitability for its intended purpose. [14] The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH Q2(R2) guidelines.[4][11]

Validation Parameter	Description	Typical Acceptance Criteria
Specificity	The ability to assess the analyte in the presence of excipients, impurities, and degradation products.[13]	Peak purity index > 0.999. No interference from blank or placebo at the retention time of Methyclothiazide.
Linearity	The ability to elicit test results that are directly proportional to the analyte concentration.[13]	Correlation coefficient (r^2) \geq 0.999 over a specified range (e.g., 20-100 $\mu\text{g/mL}$).[5][6]
Accuracy	The closeness of the test results to the true value, assessed via spike recovery studies.[15]	Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120% of the target).
Precision (Repeatability)	The precision under the same operating conditions over a short interval of time (%RSD). [15]	%RSD \leq 2.0% for six sample preparations or nine determinations across three concentration levels.
Intermediate Precision	The precision within the same laboratory but on different days, with different analysts or equipment.	Overall %RSD for both sets of data should be \leq 2.0%.
Limit of Quantitation (LOQ)	The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.	Signal-to-Noise ratio \geq 10. %RSD for precision at this level should be acceptable.
Robustness	The capacity to remain unaffected by small, deliberate variations in method parameters.[16]	System suitability parameters remain within limits when parameters like pH (± 0.2) or mobile phase composition ($\pm 2\%$) are varied.

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical and validation processes.





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Figure 2: Interrelationship of ICH validation parameters ensuring a "Fit for Purpose" method.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantification of **Methyclothiazide** in pharmaceutical products. The method is selective, linear, accurate, and precise, meeting all typical requirements for routine quality control analysis. Its validation in accordance with ICH guidelines ensures that the results generated are trustworthy and suitable for regulatory submission.

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